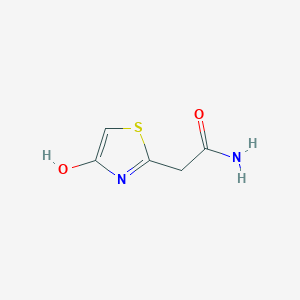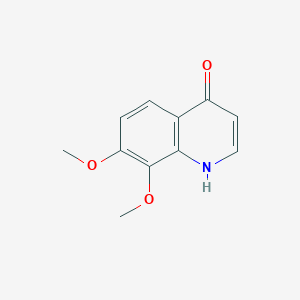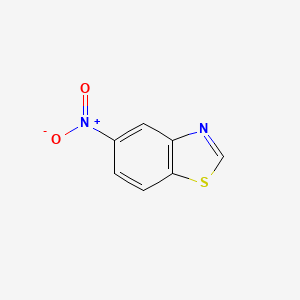
5-Nitrobenzothiazole
Overview
Description
5-Nitrobenzothiazole is an aromatic heterocyclic compound with the chemical formula C₇H₄N₂O₂S. It is known for its diverse applications in the fields of pharmaceuticals and agrochemicals . The compound consists of a benzene ring fused to a thiazole ring, with a nitro group attached to the benzene ring. This structure imparts unique chemical and physical properties to this compound, making it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrobenzothiazole typically involves the nitration of benzothiazole. One common method is the electrophilic nitration of benzothiazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and consistent product quality. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, is becoming increasingly common in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-Nitrobenzothiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Cyclization: This compound can undergo cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Various cyclization agents and conditions depending on the desired product.
Major Products Formed
Reduction: 5-Aminobenzothiazole
Substitution: Various substituted benzothiazoles depending on the nucleophile used
Cyclization: Complex heterocyclic compounds with potential biological activity
Scientific Research Applications
5-Nitrobenzothiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Nitrobenzothiazole involves its interaction with various molecular targets and pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, this compound can inhibit specific enzymes by binding to their active sites, thereby interfering with their normal function .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Similar structure but with an amino group instead of a nitro group.
2-Mercaptobenzothiazole: Contains a thiol group instead of a nitro group.
Benzothiazole: The parent compound without any substituents on the benzene ring
Uniqueness
5-Nitrobenzothiazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances the compound’s ability to participate in various chemical reactions and contributes to its potential as a bioactive molecule .
Properties
IUPAC Name |
5-nitro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)5-1-2-7-6(3-5)8-4-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUQLELVLDMMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325441 | |
| Record name | 5-Nitrobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-07-6 | |
| Record name | 2942-07-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitrobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Nitrobenzothiazole in studying cadmium uptake in plants?
A1: While this compound itself is not directly involved in cadmium uptake in plants, its derivative, this compound coumarin (BTC-5N), acts as a fluorescent probe. [] BTC-5N binds to cadmium ions, enabling researchers to visualize and analyze the cellular distribution of cadmium within plant cells. This helps in understanding the mechanisms of cadmium uptake, transport, and detoxification in plants, particularly in the context of phytochelatin (PC)-mediated tolerance. []
Q2: Can you elaborate on the selectivity of this compound coumarin (BTC-5N) as a fluorescent probe for metal ions?
A3: BTC-5N demonstrates a high affinity for Cadmium (Cd2+), making it a valuable tool for studying Cd2+ dynamics in biological systems. [] While it can bind other metal ions like Manganese (Mn2+), Calcium (Ca2+), and Strontium (Sr2+), its effectiveness in detecting these ions is lower compared to Cd2+. [] This selectivity makes BTC-5N a powerful tool for studying cadmium-specific processes, such as its role in triggering exocytosis in certain cell types. []
Q3: Are there any documented environmental impacts associated with this compound or its derivatives?
A4: Currently, the provided research papers do not offer specific information regarding the environmental impact or degradation pathways of this compound or its derivatives like BTC-5N. [, , ] Given the increasing use of such compounds in biological research, further investigation into their environmental fate, persistence, and potential ecotoxicological effects is crucial.
Q4: Has this compound been investigated for potential applications beyond its role as a chemical intermediate and fluorescent probe precursor?
A5: The provided research primarily focuses on the use of this compound as a precursor for synthesizing fluorescent probes like BTC-5N and its role in understanding nitration reactions. [, , ] There is no mention of exploring its application in other domains like medicinal chemistry, material science, or catalysis. This suggests potential avenues for future research to investigate its properties and potential applications in diverse fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
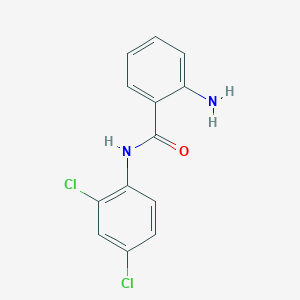

![4-[(2-Phenylacetyl)amino]butanoic acid](/img/structure/B1296423.png)
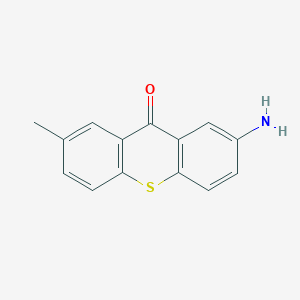

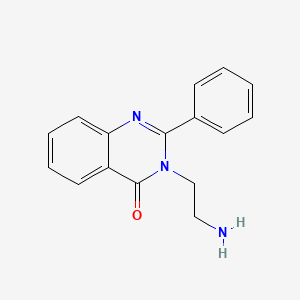
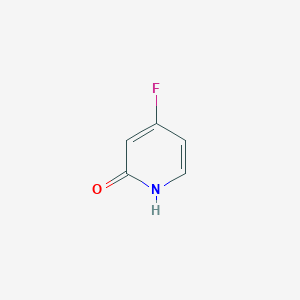
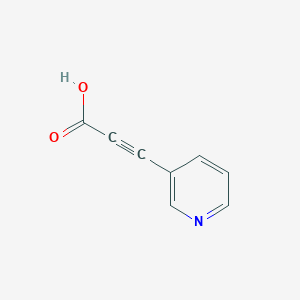
![4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1296437.png)

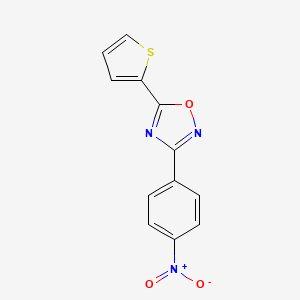
![5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1296447.png)
